2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one
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Overview
Description
2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one is a complex organic compound that features a brominated propanone group attached to a cyclopropyl-substituted imidazo[4,5-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted imidazo[4,5-c]pyridine derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one involves its interaction with biological targets such as enzymes or receptors. The bromine atom and the imidazo[4,5-c]pyridine ring system play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Chloro-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
The presence of the bromine atom in 2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further exploration in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H16BrN3O |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-bromo-1-(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propan-1-one |
InChI |
InChI=1S/C12H16BrN3O/c1-8(13)12(17)15-5-4-11-10(6-15)14-7-16(11)9-2-3-9/h7-9H,2-6H2,1H3 |
InChI Key |
MBYYWRLSFCXWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)N=CN2C3CC3)Br |
Origin of Product |
United States |
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